molecular formula C34H24Li3N6Na4O16S4+3 B14453031 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt CAS No. 75659-73-3

2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt

Cat. No.: B14453031
CAS No.: 75659-73-3
M. Wt: 1013.7 g/mol
InChI Key: AKVQGDWQZCOGEW-UHFFFAOYSA-J
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Description

2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt is a complex organic compound. It is characterized by its naphthalene core, which is substituted with sulfonic acid groups, and its biphenyl structure, which is linked via azo bonds to amino and hydroxy groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diamine. This involves treating the diamine with nitrous acid under acidic conditions to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-. This step is carried out under alkaline conditions to form the azo compound.

    Neutralization and Salt Formation: The final step involves neutralizing the reaction mixture and converting the product into its dilithium disodium salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Azo Bonds: The azo bonds can undergo reduction to form amines, which can interact with biological molecules.

    Sulfonic Acid Groups: These groups can form strong ionic interactions with proteins and other macromolecules.

    Hydroxy Groups: The hydroxy groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
  • 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
  • 2,7-Naphthalenedisulfonic acid disodium salt

Uniqueness

2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt is unique due to its complex structure, which includes multiple functional groups and azo bonds. This complexity allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

75659-73-3

Molecular Formula

C34H24Li3N6Na4O16S4+3

Molecular Weight

1013.7 g/mol

IUPAC Name

trilithium;tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N6O16S4.3Li.4Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;/q;7*+1/p-4

InChI Key

AKVQGDWQZCOGEW-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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